Hbv-IN-34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hbv-IN-34 is a potent inhibitor of Hepatitis B virus surface antigen production. It demonstrates remarkable in vitro anti-Hepatitis B virus efficacy with half-maximal effective concentration values of 0.018 micromolar for Hepatitis B virus DNA and 0.044 micromolar for Hepatitis B virus surface antigen . This compound is primarily used in research settings to investigate its potential as a therapeutic agent against Hepatitis B virus infections.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Hbv-IN-34 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions optimized for high yield and purity . Industrial production methods for this compound are likely to involve large-scale synthesis techniques, but specific details are proprietary and not disclosed in public domains.
Analyse Chemischer Reaktionen
Hbv-IN-34 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to maintain the integrity of the compound while achieving the desired chemical transformations . Major products formed from these reactions include derivatives of this compound that retain its inhibitory properties against Hepatitis B virus surface antigen production .
Wissenschaftliche Forschungsanwendungen
Hbv-IN-34 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and optimization of antiviral compounds. In biology, it serves as a tool to investigate the mechanisms of Hepatitis B virus replication and inhibition . In medicine, this compound is explored for its potential therapeutic applications in treating Hepatitis B virus infections . Additionally, it has industrial applications in the development of antiviral drugs and diagnostic tools for Hepatitis B virus .
Wirkmechanismus
The mechanism of action of Hbv-IN-34 involves the inhibition of Hepatitis B virus surface antigen production. This compound targets specific molecular pathways involved in the replication and expression of Hepatitis B virus . By interfering with these pathways, this compound effectively reduces the levels of Hepatitis B virus DNA and surface antigen in infected cells . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with viral polymerase and other key proteins essential for Hepatitis B virus replication .
Vergleich Mit ähnlichen Verbindungen
Hbv-IN-34 is unique in its high potency and specificity for inhibiting Hepatitis B virus surface antigen production. Similar compounds include Hbv-IN-41 and Hbv-IN-38, which also exhibit antiviral properties against Hepatitis B virus . this compound stands out due to its lower half-maximal effective concentration values, indicating higher efficacy at lower doses . Other similar compounds include Tenofovir Disoproxil Fumarate and Telbivudine, which are used in clinical settings for treating Hepatitis B virus infections . These compounds differ in their mechanisms of action and pharmacokinetic properties, but all aim to reduce viral load and improve patient outcomes.
Eigenschaften
Molekularformel |
C21H19F2N7 |
---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
(1R,9S)-12-[6-fluoro-4-(3-fluoroazetidin-1-yl)pyridin-2-yl]-5-pyrimidin-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C21H19F2N7/c22-12-10-29(11-12)14-7-18(23)28-19(8-14)30-13-2-3-17(30)15-9-26-21(27-16(15)6-13)20-24-4-1-5-25-20/h1,4-5,7-9,12-13,17H,2-3,6,10-11H2/t13-,17+/m0/s1 |
InChI-Schlüssel |
TZXCPNSNEWHLJS-SUMWQHHRSA-N |
Isomerische SMILES |
C1C[C@@H]2C3=CN=C(N=C3C[C@H]1N2C4=NC(=CC(=C4)N5CC(C5)F)F)C6=NC=CC=N6 |
Kanonische SMILES |
C1CC2C3=CN=C(N=C3CC1N2C4=NC(=CC(=C4)N5CC(C5)F)F)C6=NC=CC=N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.